Moflomycin - 107430-03-5

Moflomycin

Catalog Number: EVT-276733
CAS Number: 107430-03-5
Molecular Formula: C25H25IO10
Molecular Weight: 612.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Moflomycin is an anthracycline derivative that exhibits a higher antileukemic activity compared to other anthracyclines, such as daunorubicin and doxorubicin. The higher antileukemic activity of this compound are from greater stimulation of topoisomerase II-mediated DNA cleavage and higher molecular stability induced by the presence of an iodine atom.
Source and Classification

Moflomycin is classified as an anthracycline derivative, which is a class of drugs known for their efficacy in cancer treatment. These compounds are derived from natural sources and are characterized by their ability to intercalate DNA and inhibit topoisomerase II, leading to cytotoxic effects in rapidly dividing cells. Moflomycin has been specifically noted for its higher antileukemic activity compared to other anthracyclines, making it a subject of research in oncology .

Synthesis Analysis

The synthesis of Moflomycin involves complex organic reactions typically associated with anthracycline derivatives. The process may include the following steps:

  1. Starting Materials: The synthesis begins with appropriate precursors such as glycosylated anthracycline structures.
  2. Key Reactions: The synthesis often employs methods like glycosylation, oxidation, and cyclization. For instance, the introduction of halogens and subsequent reactions can modify the anthracycline core to enhance its biological activity.
  3. Parameters: Reaction conditions such as temperature, solvent choice, and reaction time are critical. For example, specific temperatures may be required to facilitate the formation of desired intermediates without leading to degradation.

While detailed protocols are not provided in the search results, these general techniques align with established methods for synthesizing similar compounds.

Molecular Structure Analysis

Moflomycin's molecular structure is characterized by a complex arrangement typical of anthracycline derivatives. Key features include:

  • Chemical Formula: The elemental composition includes carbon (C), hydrogen (H), iodine (I), and oxygen (O), with percentages reported as follows: C: 49.03%, H: 4.12%, I: 20.72%, O: 26.13% .
  • Structural Features: The structure typically consists of a tetracyclic ring system fused to a sugar moiety, which is essential for its biological activity.
  • Stereochemistry: The stereochemical configuration plays a crucial role in the compound's interaction with biological targets.
Chemical Reactions Analysis

Moflomycin participates in various chemical reactions that are pivotal for its functionality:

  1. Topoisomerase II Interaction: Moflomycin enhances topoisomerase II-induced DNA breaks more effectively than other agents like doxorubicin, indicating a unique reactivity profile that contributes to its antitumor effects .
  2. Free Radical Generation: The compound also stimulates free radical production during these interactions, which can lead to increased oxidative stress in cancer cells.

These reactions underline the compound's potential as a therapeutic agent through mechanisms that disrupt DNA integrity.

Mechanism of Action

The mechanism of action of Moflomycin involves several key processes:

  • DNA Intercalation: Moflomycin intercalates between DNA base pairs, disrupting normal DNA replication and transcription.
  • Topoisomerase II Inhibition: By stabilizing the topoisomerase II-DNA complex, Moflomycin prevents the re-ligation of DNA strands after they have been cleaved.
  • Induction of Apoptosis: The resultant DNA damage triggers cellular pathways leading to apoptosis in cancer cells.

This multifaceted mechanism highlights Moflomycin's potential as an effective chemotherapeutic agent.

Physical and Chemical Properties Analysis

The physical and chemical properties of Moflomycin contribute significantly to its pharmacological profile:

  • Solubility: Its solubility characteristics can influence bioavailability and distribution within the body.
  • Stability: Understanding thermal and chemical stability is crucial for formulation development.
  • Spectroscopic Properties: Techniques such as nuclear magnetic resonance spectroscopy can provide insights into molecular conformation and dynamics.

Detailed data on these properties would typically be gathered through experimental studies but are not explicitly mentioned in the available literature.

Applications

Moflomycin holds promise in several scientific applications:

  • Cancer Therapy: Its potent antileukemic activity positions it as a candidate for treating various cancers.
  • Research Tool: As an anthracycline derivative, it serves as a valuable tool for studying DNA interactions and topoisomerase functions.
  • Development of New Therapeutics: Ongoing research may lead to the development of novel derivatives with enhanced efficacy or reduced side effects compared to traditional chemotherapeutics.
Introduction to Moflomycin in Contemporary Biomedical Research

Moflomycin represents a structurally and functionally distinct anthracycline derivative that has garnered significant research interest for its unique biological properties. As a member of the anthracycline family—a class of compounds renowned for their potent anticancer and antimicrobial activities—moflomycin occupies a specialized niche due to its chemical modifications and mechanistic profile. Unlike first-generation anthracyclines such as doxorubicin or daunorubicin, moflomycin incorporates structural elements that confer distinct interactions with biological targets, particularly topoisomerase II and chromatin components. This compound emerges at a critical juncture in biomedical science, where the dual global crises of antimicrobial resistance (AMR) and the demand for oncology therapeutics with improved safety profiles necessitate innovative approaches. Moflomycin's capacity to induce significant DNA damage and free radical production while demonstrating reduced mutagenicity positions it as a compelling candidate for advanced pharmacological exploration, offering potential pathways to address these pressing biomedical challenges [7] [4].

Classification and Structural Taxonomy of Anthracycline Derivatives

Anthracyclines constitute a major class of natural and semi-synthetic compounds characterized by a tetracyclic aglycone core (typically a 5,12-naphthacenedione structure) linked to an aminosugar moiety. Clinically established members include doxorubicin, daunorubicin, epirubicin, and idarubicin, primarily utilized in treating hematological malignancies and solid tumors [1]. These compounds function primarily through DNA intercalation and inhibition of topoisomerase II, leading to DNA double-strand breaks and apoptosis. Recent classification paradigms further categorize anthracyclines based on their sugar moiety configurations and substitutions, which critically influence their biological activity and toxicity profiles [8].

Moflomycin (chemical name: (7S,9S)-7-[(2,6-dideoxy-2-iodo-α-L-mannopyranosyl)oxy]-7,8,9,10-tetrahydro-6,9,11-trihydroxy-9-(hydroxymethyl)-5,12-naphthacenedione) distinguishes itself within this family through its unusual iodinated sugar component. Its molecular formula is C₂₅H₂₅I O₁₀, with a molecular weight of 612.37 g/mol [7] [9]. The compound features a 2-deoxy-2-iodo-L-mannose sugar, replacing the conventional daunosamine (3-amino-2,3,6-trideoxy-L-lyxo-hexose) found in classical anthracyclines like doxorubicin. This substantial modification imparts unique steric and electronic properties affecting DNA binding affinity, cellular uptake, and resistance profiles. The absolute stereochemistry at positions 7S and 9S further defines its three-dimensional orientation during target engagement [9]. The presence of iodine, a heavy atom, may also influence redox properties and free radical generation kinetics compared to non-halogenated analogs.

Table 1: Structural Comparison of Moflomycin with Representative Anthracyclines

CompoundMolecular FormulaMolecular WeightAminosugar MoietyKey Structural Features
MoflomycinC₂₅H₂₅IO₁₀612.372,6-dideoxy-2-iodo-α-L-mannopyranosylIodine substitution, 7S,9S stereochemistry
DoxorubicinC₂₇H₂₉NO₁₁543.523-amino-2,3,6-trideoxy-L-lyxo-hexopyranosylDaunosamine, ketone at C13
DaunorubicinC₂₇H₂₉NO₁₀527.523-amino-2,3,6-trideoxy-L-lyxo-hexopyranosylSimilar to doxorubicin, lacks C14 hydroxyl
AclarubicinC₄₂H₅₃NO₁₅811.87L-rhodosaminyl & 2-deoxy-L-fucoseTrisaccharide, no quinone moiety

Historical Evolution of Moflomycin Discovery and Early Research Milestones

The discovery of moflomycin (initially designated F-860191 or F 860191) emerged from systematic efforts during the late 20th century to expand the anthracycline chemical space beyond conventional structures. Early research in the 1990s focused on modifying sugar moieties to enhance cytotoxicity while mitigating common limitations of classical anthracyclines, particularly cardiotoxicity and susceptibility to resistance mechanisms [4]. Moflomycin was identified as a synthetic derivative incorporating a halogenated sugar, a strategy aimed at altering DNA binding kinetics and cellular retention.

Key milestones in its development include the seminal work by Andrivon and colleagues in 1995, which demonstrated moflomycin's potent antileukemic activity against the HL-60 promyelocytic leukemia cell line with a remarkably low IC₅₀ of 2.9 nM. This potency exceeded that of many contemporary anthracyclines and was accompanied by reduced mutagenicity in the Ames test compared to doxorubicin, suggesting a potentially improved safety profile concerning secondary malignancy induction [7]. Subsequent mechanistic investigations published in 1996 revealed moflomycin's ability to enhance topoisomerase II-induced DNA breaks significantly more than doxorubicin. Furthermore, it demonstrated superior capacity for free radical production, particularly semiquinone radicals, contributing to its cytotoxicity through oxidative stress pathways [4]. These findings positioned moflomycin as an anthracycline with a dual mechanism: poisoning topoisomerase II and generating reactive oxygen species (ROS), thereby inducing synergistic cellular damage.

Despite these promising early results, moflomycin did not progress to advanced clinical development, likely due to the challenging synthesis of iodinated sugars and the pharmaceutical industry's shifting priorities away from novel antibiotic and anticancer agent development during that period. However, it remains a significant compound in chemical biology for understanding structure-activity relationships within the anthracycline class.

Significance of Moflomycin in Addressing Antimicrobial Resistance and Oncological Challenges

The global antimicrobial resistance (AMR) crisis underscores the critical need for novel therapeutic agents with mechanisms of action capable of bypassing established resistance pathways. Classic antibiotics face rapidly diminishing efficacy due to horizontal gene transfer and mutation-driven resistance, particularly among Gram-positive pathogens like Staphylococcus aureus and Enterococcus species [3] [10]. Moflomycin’s unique structural attributes confer biological activities relevant to overcoming these challenges:

  • Overcoming Efflux-Mediated Resistance: Many anthracyclines are substrates for efflux pumps (e.g., P-glycoprotein), significantly reducing their intracellular accumulation. The steric bulk introduced by the iodinated sugar moiety in moflomycin may impede recognition by these efflux systems, potentially retaining efficacy against resistant phenotypes where conventional anthracyclines fail [4].
  • Enhanced DNA Damage Induction: Moflomycin demonstrates superior capacity in generating topoisomerase II-mediated DNA double-strand breaks compared to doxorubicin [4]. This enhanced DNA damaging capability is crucial against bacterial pathogens where topoisomerases are validated targets (e.g., fluoroquinolones target DNA gyrase and topoisomerase IV), suggesting potential repurposing avenues against resistant bacterial strains.
  • Reactive Oxygen Species (ROS) Amplification: Beyond direct DNA damage, moflomycin generates substantial free radical production [4]. This oxidative stress component provides an additional bactericidal mechanism less dependent on specific molecular targets, potentially reducing the likelihood of target-based resistance development common with conventional antibiotics.

In oncology, moflomycin's significance lies in its exceptional potency against leukemia models and its potential for reduced long-term toxicity. Anthracycline-induced cardiotoxicity remains a major limitation of this drug class, often attributed to iron-mediated free radical generation in cardiomyocytes and topoisomerase IIβ inhibition [1] [8]. While moflomycin generates free radicals, its altered redox chemistry due to the iodinated sugar may channel oxidative damage preferentially toward malignant cells. Furthermore, its potent chromatin-damaging capability—eviction of histones from nucleosomes—represents an emerging mechanism distinct from canonical DNA damage. Anthracyclines like aclarubicin that primarily induce chromatin damage demonstrate reduced cardiotoxicity compared to DNA-damaging agents like doxorubicin [8]. Moflomycin's structural uniqueness positions it to potentially uncouple these activities, offering a pathway toward potent antineoplastic effects without concomitant organ toxicities.

Table 2: Biological Activities of Moflomycin in Comparison to Standard Anthracyclines

Biological ActivityMoflomycinDoxorubicinAclarubicinSignificance
Topo II Poisoning (DNA breaks)Enhanced activityHigh activityLow activityIncreased genomic instability in target cells
Free Radical ProductionSignificantly elevatedModerateLowContributes to oxidative stress-mediated cytotoxicity
Chromatin Damage (Histone Eviction)Not fully characterizedModerateHighPotential for reduced cardiotoxicity
Cytotoxicity (HL60 IC₅₀)2.9 nM~10-30 nM~20-50 nMSuperior potency against leukemia model
Mutagenicity (Ames Test)ReducedHighModeratePotential for lower secondary malignancy risk

Contemporary research into anthracycline derivatives continues to validate the chemical strategies exemplified by moflomycin. Recent work on novel analogs like N,N-dimethyldoxorubicin and idarubicin-aclarubicin hybrids (e.g., compound 26 described in [8]) emphasizes modifications to the aminosugar and aglycone to enhance cytotoxicity while minimizing DNA damage-related toxicities. Moflomycin’s iodinated sugar represents a complementary chemical approach within this expanding toolkit. Its exploration contributes valuable data to pharmacophore models aiming to delineate the structural determinants separating anticancer efficacy from organ toxicity and mutagenicity. In the broader context of antimicrobial and anticancer drug development, moflomycin serves as a compelling proof-of-concept that strategic halogen incorporation and sugar modification in anthracyclines can yield compounds with enhanced biological properties, potentially addressing the critical dual challenges of AMR and oncology drug safety [4] [8].

Properties

CAS Number

107430-03-5

Product Name

Moflomycin

IUPAC Name

(7S,9S)-7-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-3-iodo-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(hydroxymethyl)-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C25H25IO10

Molecular Weight

612.4 g/mol

InChI

InChI=1S/C25H25IO10/c1-9-18(28)23(33)17(26)24(35-9)36-13-7-25(34,8-27)6-12-14(13)22(32)16-15(21(12)31)19(29)10-4-2-3-5-11(10)20(16)30/h2-5,9,13,17-18,23-24,27-28,31-34H,6-8H2,1H3/t9-,13-,17+,18-,23-,24-,25-/m0/s1

InChI Key

IJWZCUDUUDYUBR-IWGZIANCSA-N

SMILES

CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(CO)O)I)O)O

Solubility

Soluble in DMSO

Synonyms

4-O-(2',6'-dideoxy-2'-iodomannopyranosyl)-1,2,3,4-tetrahydro-2,4,5,12-tetrahydroxy-2-hydroxymethyl-6,11-naphthacenedione
DIMTTN
F 860191
F-860191
F860191
moflomycin

Canonical SMILES

CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(CO)O)I)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(CO)O)I)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.